molecular formula C22H24N4O2 B11427832 1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11427832
M. Wt: 376.5 g/mol
InChI Key: JVGIBDUPEKMNIS-UHFFFAOYSA-N
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Description

1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

  • 1-Benzyl-4-(3-methoxyphenyl)piperazine
  • 1-Benzyl-3-(4-methoxyphenyl)thiourea
  • 1-Benzyl-3-(4-chloro-2-methoxyphenyl)-1-methylurea

Comparison: 1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the presence of both the pyrazole and piperazine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C22H24N4O2/c1-28-19-9-7-18(8-10-19)20-15-21(24-23-20)22(27)26-13-11-25(12-14-26)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,23,24)

InChI Key

JVGIBDUPEKMNIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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